3-Decyl-2-sulfanylidene-1,3-oxazolidin-4-one

Lipophilicity LogP Membrane permeability

3-Decyl-2-sulfanylidene-1,3-oxazolidin-4-one (MW: 257.39 g/mol; C₁₃H₂₃NO₂S) is an N-decyl-substituted 2-thioxo-oxazolidin-4-one derivative. The compound features the characteristic five-membered oxazolidinone heterocycle bearing a thione (C=S) group at position 2 and an n-decyl substituent at the N-3 position, which confers markedly enhanced lipophilicity (LogP = 3.21).

Molecular Formula C13H23NO2S
Molecular Weight 257.39 g/mol
CAS No. 85877-81-2
Cat. No. B12884971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Decyl-2-sulfanylidene-1,3-oxazolidin-4-one
CAS85877-81-2
Molecular FormulaC13H23NO2S
Molecular Weight257.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCN1C(=O)COC1=S
InChIInChI=1S/C13H23NO2S/c1-2-3-4-5-6-7-8-9-10-14-12(15)11-16-13(14)17/h2-11H2,1H3
InChIKeyVGPIOYNRBROEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Decyl-2-sulfanylidene-1,3-oxazolidin-4-one (CAS 85877-81-2): Physicochemical Profile & Baseline Characterization for Procurement


3-Decyl-2-sulfanylidene-1,3-oxazolidin-4-one (MW: 257.39 g/mol; C₁₃H₂₃NO₂S) is an N-decyl-substituted 2-thioxo-oxazolidin-4-one derivative. The compound features the characteristic five-membered oxazolidinone heterocycle bearing a thione (C=S) group at position 2 and an n-decyl substituent at the N-3 position, which confers markedly enhanced lipophilicity (LogP = 3.21) . This compound belongs to the broader 2-thioxo-oxazolidin-4-one class, a scaffold recognized for diverse biological activities including anticancer and antimicrobial properties [1]. It is commercially available at 97% purity as a research-grade building block . The combination of a thione-containing heterocyclic core with a long alkyl chain makes it a structurally distinct member within oxazolidinone-derived screening libraries.

3-Decyl-2-sulfanylidene-1,3-oxazolidin-4-one: Why N-Substitution on the 2-Thioxo-oxazolidin-4-one Scaffold Cannot Be Ignored


Within the 2-thioxo-oxazolidin-4-one chemotype, the identity of the N-3 substituent is the primary determinant of lipophilicity, membrane partitioning behavior, and, by extension, biological performance. The unsubstituted core (2-thioxo-1,3-oxazolidin-4-one) exhibits a LogP of -0.31, placing it firmly in hydrophilic space [1]. Even a short-chain N-ethyl analog achieves only a modest LogP of ~0.09–0.7 [2]. Interchanging the N-decyl derivative with any of these shorter-chain or unsubstituted analogs is not straightforward because a shift of more than 3 log units in partition coefficient profoundly alters bioavailability, membrane permeability, and protein-binding profiles [3]. Procurement decisions that treat 2-thioxo-oxazolidin-4-one derivatives as interchangeable risk selecting a compound with fundamentally different physicochemical behavior.

3-Decyl-2-sulfanylidene-1,3-oxazolidin-4-one: Quantitative Comparator-Based Evidence for Informed Selection


Lipophilicity (LogP) Advantage: The N-Decyl Group Delivers a >1,000-Fold Increase in Octanol-Water Partitioning Over the Unsubstituted Core

The presence of the n-decyl chain at the N-3 position drives a dramatic shift in compound lipophilicity. The unsubstituted 2-thioxo-1,3-oxazolidin-4-one core has an experimentally derived LogP of -0.31 [1], while 3-decyl-2-sulfanylidene-1,3-oxazolidin-4-one exhibits a LogP of 3.21 . This represents a ΔLogP of approximately 3.5 units, corresponding to a >3,000-fold increase in octanol-water partition coefficient. A comparable trend is observed against the N-ethyl analog (LogP ≈ 0.09–0.7) [2], where the decyl derivative still provides a ΔLogP of 2.5–3.1 units.

Lipophilicity LogP Membrane permeability

Reduced Topological Polar Surface Area (TPSA): Favorable for Membrane Penetration Relative to the Unsubstituted Core

The topological polar surface area (TPSA) of the target compound is 61.63 Ų , which is notably lower than the unsubstituted core's TPSA of 73.91 Ų [1]. This 12.28 Ų reduction is attributable to the shielding effect of the decyl chain. The TPSA of the 3-decyl derivative falls below the commonly cited threshold of 70 Ų for central nervous system (CNS) penetration, whereas the unsubstituted core exceeds this limit.

TPSA CNS drug-likeness Permeability

Commercially Available Research-Grade Material with Documented Purity Enables Reproducible Screening

The compound is available from multiple vendors at a specified purity of 97% , enabling immediate use in screening campaigns without additional purification. This contrasts with several in-class 2-thioxo-oxazolidin-4-one analogs that are primarily described in synthetic chemistry literature and must be prepared in-house, introducing batch-to-batch variability.

Procurement Purity Reproducibility

Well-Established Synthetic Route Using Commodity Reagents Facilitates Cost-Effective Scale-Up

The synthesis of 3-decyl-2-sulfanylidene-1,3-oxazolidin-4-one proceeds via a one-pot cyclocondensation of decylamine, carbon disulfide, and chloroacetic acid under basic conditions . All three starting materials are commodity chemicals available at bulk scale and low cost. This contrasts with synthesis of 5-arylidene-substituted 2-thioxo-oxazolidin-4-one derivatives, which often require multi-step sequences, protecting group strategies, or expensive aryl aldehyde precursors [1].

Synthesis Scalability Cost-efficiency

3-Decyl-2-sulfanylidene-1,3-oxazolidin-4-one: Evidence-Driven Application Scenarios Based on Quantitative Differentiation


Membrane Permeability-Focused Phenotypic & Target-Based Screening

With a LogP of 3.21 and a TPSA <70 Ų, this compound occupies physicochemical space associated with passive membrane diffusion and potential CNS penetration [1]. It is therefore suited for inclusion in cell-based phenotypic screening libraries and target-based assays on intracellular or CNS-expressed targets, where more polar 2-thioxo-oxazolidin-4-one analogs may fail to achieve adequate intracellular exposure.

Antimicrobial and Anticancer Screening Libraries

The 2-thioxo-oxazolidin-4-one scaffold is documented to possess anticancer and antimicrobial activity [1]. The enhanced lipophilicity of the N-decyl derivative may potentiate activity against Gram-positive bacteria with lipid-rich cell envelopes or enhance cytotoxicity against solid tumor cell lines, consistent with established SAR trends where increased lipophilicity correlates with improved membrane disruption or intracellular target engagement.

Chemical Biology Probe Development & Tool Compound Synthesis

The one-pot synthesis from commodity reagents [1] makes this compound an attractive starting point for derivatization into affinity probes, fluorescent conjugates, or biotinylated analogs. Its off-the-shelf availability at 97% purity reduces the synthetic burden for medicinal chemistry teams performing SAR expansion or probe molecule development.

Agrochemical Fungicide Lead Identification

Patent literature establishes that thioxooxazolidinones exhibit fungicidal activity in plant disease control applications [1]. The high LogP of the N-decyl derivative aligns with the physicochemical requirements for foliar uptake and cuticular penetration in agrochemical development, positioning this compound as a candidate for antifungal screening in crop protection programs.

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